Bis(2-fluoroethyl) phosphorofluoridate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

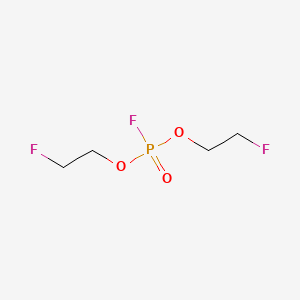

Bis(2-fluoroethyl) phosphorofluoridate is an organophosphorus compound with the chemical formula C4H8F3O3P It is characterized by the presence of fluorine atoms and a phosphorofluoridate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2-fluoroethyl) phosphorofluoridate typically involves the reaction of 2-fluoroethanol with phosphorus oxychloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which then reacts with another molecule of 2-fluoroethanol to yield the final product. The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and high yield. The use of automated systems and advanced monitoring techniques helps in optimizing the production process and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

Bis(2-fluoroethyl) phosphorofluoridate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphorofluoridate derivatives.

Reduction: Reduction reactions can lead to the formation of phosphorofluoridate alcohols.

Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained .

Major Products Formed

The major products formed from the reactions of this compound include various phosphorofluoridate derivatives, alcohols, and halogenated compounds.

Scientific Research Applications

Bis(2-fluoroethyl) phosphorofluoridate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.

Biology: The compound is studied for its potential use in biochemical assays and as a tool for studying enzyme mechanisms.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

Mechanism of Action

The mechanism of action of bis(2-fluoroethyl) phosphorofluoridate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

2-Fluoroethanol: A simpler fluorinated alcohol with similar chemical properties.

Methyl fluoroacetate: An ester with a similar fluorinated structure.

Fluoroethyl fluoroacetate: Another fluorinated ester with comparable reactivity.

Uniqueness

Bis(2-fluoroethyl) phosphorofluoridate is unique due to its combination of fluorine atoms and a phosphorofluoridate group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Biological Activity

Bis(2-fluoroethyl) phosphorofluoridate, commonly referred to as a fluorinated organophosphate compound, has garnered attention due to its biological activity and potential applications in various fields, including pharmacology and toxicology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant case studies and research findings.

- Chemical Formula : C4H6F3O4P

- Molecular Weight : Approximately 196.06 g/mol

- CAS Number : 2243-11-0

This compound acts primarily as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for the hydrolysis of the neurotransmitter acetylcholine. By inhibiting AChE, this compound leads to an accumulation of acetylcholine at synaptic clefts, resulting in prolonged stimulation of cholinergic receptors. This mechanism is similar to that observed with other organophosphate compounds, which are known for their neurotoxic effects.

Biological Activity

The biological activity of this compound can be summarized as follows:

- Neurotoxicity : The compound has been shown to induce neurotoxic effects in various animal models. Studies indicate that exposure can lead to symptoms consistent with cholinergic toxicity, such as muscle twitching, respiratory distress, and convulsions.

- Enzyme Inhibition : Research indicates that this compound exhibits a strong inhibitory effect on AChE activity. In vitro studies revealed that the compound can reduce enzyme activity by over 80% at certain concentrations, demonstrating its potency as an AChE inhibitor .

Case Study 1: Neurotoxic Effects in Rodent Models

A study conducted on rodents exposed to this compound reported significant neurotoxic effects. The experiment involved administering varying doses of the compound and monitoring behavioral responses and biochemical markers of neuronal damage. Results indicated a dose-dependent increase in neurotoxicity, with higher doses leading to severe respiratory failure and mortality within 24 hours post-exposure .

Case Study 2: In Vitro Enzyme Activity Assays

In a series of in vitro assays using human AChE, this compound was tested for its inhibitory effects. The results demonstrated that the compound significantly inhibited AChE activity with an IC50 value (the concentration required for 50% inhibition) of approximately 0.5 µM. This finding underscores the compound's potential utility in studying cholinergic signaling pathways and developing therapeutic agents targeting AChE .

Toxicological Profile

The toxicological profile of this compound is characterized by its high toxicity levels:

- Acute Toxicity : LD50 values in animal models suggest high acute toxicity, with estimates ranging from 10 to 50 mg/kg body weight.

- Chronic Effects : Long-term exposure studies have indicated potential neurodegenerative effects, although further research is needed to elucidate these mechanisms fully.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Bis(2-fluoroethyl) phosphorofluoridate with high purity?

- Methodological Answer : Synthesis optimization requires precise control of stoichiometry, reaction temperature (e.g., 0–5°C to minimize side reactions), and inert atmospheres to prevent hydrolysis. Post-synthesis purification via fractional distillation or chromatography under anhydrous conditions is critical. Analytical validation using 19F NMR and HPLC (with fluorinated-phase columns) ensures purity >98% .

Q. How can researchers characterize the hydrolytic stability of this compound under varying pH conditions?

- Methodological Answer : Conduct kinetic studies by monitoring degradation rates via 31P NMR or mass spectrometry in buffered solutions (pH 1–13). Use pseudo-first-order kinetics models to calculate half-lives. Control temperature (±0.1°C) and ionic strength to isolate pH effects. Comparative analysis with analogous phosphorofluoridates (e.g., trifluoroethyl derivatives) identifies substituent-specific trends .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods with HEPA filters, fluoropolymer-coated gloves, and full-face shields to prevent dermal/ocular exposure. Store in sealed containers under nitrogen, away from oxidizers. Spill management requires inert absorbents (e.g., vermiculite) and neutralization with calcium hydroxide. Regular air monitoring via FTIR ensures exposure remains below OSHA PELs (0.1 mg/m³) .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound derivatives?

- Methodological Answer : Apply a 2k factorial design to evaluate variables: molar ratio (1:1–1:2), solvent polarity (THF vs. DCM), and catalyst loading (0.5–2 mol%). Response surface methodology (RSM) identifies interactions between factors. Orthogonal arrays (e.g., Taguchi L9) minimize experimental runs while maximizing data resolution. Validate models via ANOVA (p < 0.05) and confirmatory runs .

Q. What mechanistic insights can DFT calculations provide on the reactivity of this compound with nucleophiles?

- Methodological Answer : Perform density functional theory (B3LYP/6-311+G**) calculations to map transition states and activation energies for nucleophilic substitution (SN2 vs. SNAr). Compare Fukui indices to predict electrophilic sites. Solvent effects (PCM model) and fluorine’s electron-withdrawing impact on leaving-group ability (e.g., F⁻ vs. OCH₂CF₂H) should be quantified. Validate with kinetic isotope effects (KIE) experiments .

Q. How do conflicting data on the compound’s ecotoxicity arise, and what analytical strategies resolve them?

- Methodological Answer : Contradictions may stem from matrix effects (e.g., organic matter in aquatic samples) or detection limits (e.g., LC-MS vs. ELISA). Use isotope dilution mass spectrometry (IDMS) with 18O-labeled analogs for precise quantification. Microcosm studies with Daphnia magna under OECD 202 guidelines differentiate acute vs. chronic toxicity. Meta-analyses of existing data should account for methodological heterogeneity (e.g., exposure durations) .

Q. What strategies validate the compound’s role as a chiral catalyst in asymmetric phosphorylation reactions?

- Methodological Answer : Synthesize enantiopure this compound via chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution. Test catalytic efficiency in model reactions (e.g., phosphorylation of serine). Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) and correlate with computational enantiomer energy differences (ΔΔG). Compare turnover numbers (TON) with non-fluorinated analogs to isolate fluorine’s stereoelectronic effects .

Properties

CAS No. |

358-88-3 |

|---|---|

Molecular Formula |

C4H8F3O3P |

Molecular Weight |

192.07 g/mol |

IUPAC Name |

1-fluoro-2-[fluoro(2-fluoroethoxy)phosphoryl]oxyethane |

InChI |

InChI=1S/C4H8F3O3P/c5-1-3-9-11(7,8)10-4-2-6/h1-4H2 |

InChI Key |

NNDRYBNJYCMFFN-UHFFFAOYSA-N |

Canonical SMILES |

C(CF)OP(=O)(OCCF)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.